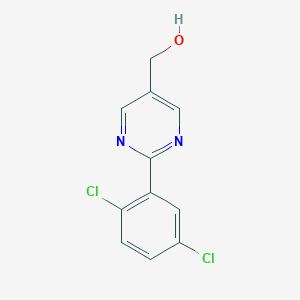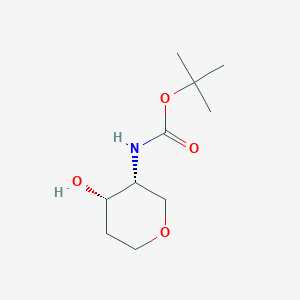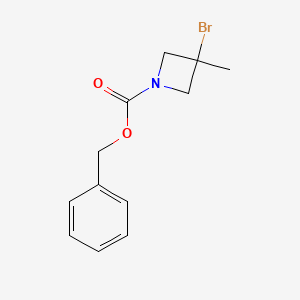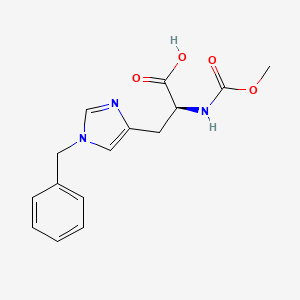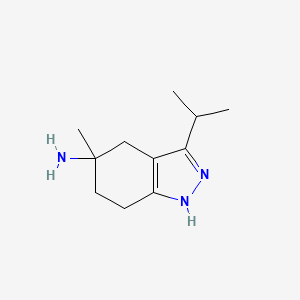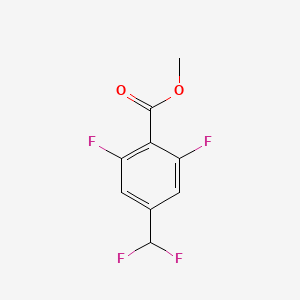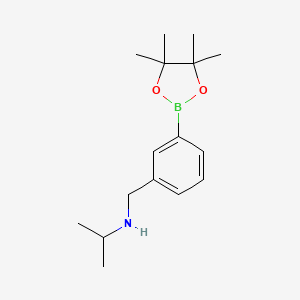
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one is an organic compound that contains bromine, sulfur, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-(4-methyl-2-mercaptophenyl)propan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium thiolate, sodium alkoxide, or primary amines in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary alcohols.
Aplicaciones Científicas De Investigación
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the mercapto group is oxidized to form sulfoxides or sulfones, which can further react with other compounds.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-methylpropane: Similar in structure but lacks the mercapto and ketone groups.
1-Bromo-4-methylbenzene: Contains a bromine atom on a benzene ring but lacks the additional functional groups.
2-Bromo-1-phenylethanone: Contains a bromine atom and a ketone group but lacks the mercapto group.
Uniqueness
1-Bromo-1-(4-(bromomethyl)-2-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and mercapto groups along with a ketone functional group
Propiedades
Fórmula molecular |
C10H10Br2OS |
|---|---|
Peso molecular |
338.06 g/mol |
Nombre IUPAC |
1-bromo-1-[4-(bromomethyl)-2-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)8-3-2-7(5-11)4-9(8)14/h2-4,10,14H,5H2,1H3 |
Clave InChI |
PDBKADSZGYNSOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)CBr)S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


